molecular formula C9H14N6O2 B11605634 N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

Cat. No.: B11605634
M. Wt: 238.25 g/mol
InChI Key: AGJSDQWGIXMIND-UHFFFAOYSA-N
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Description

N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazo[4,5-e][1,2,4]triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with a suitable diketone precursor can lead to the formation of the desired imidazo[4,5-e][1,2,4]triazine ring system. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds with similar imidazole ring systems, such as imidazole-4-carboxamide, which may have different substituents and functional groups.

    Triazine Derivatives: Compounds with triazine ring systems, such as 1,3,5-triazine derivatives, which may exhibit different chemical and biological properties.

Properties

Molecular Formula

C9H14N6O2

Molecular Weight

238.25 g/mol

IUPAC Name

N-ethyl-5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide

InChI

InChI=1S/C9H14N6O2/c1-4-10-7(16)9-6(13-12-5-11-9)14(2)8(17)15(9)3/h5H,4H2,1-3H3,(H,10,16)(H,11,12)

InChI Key

AGJSDQWGIXMIND-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C12C(=NNC=N1)N(C(=O)N2C)C

Origin of Product

United States

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